molecular formula C16H11ClN2OS B2722718 (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide CAS No. 941877-38-9

(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2722718
CAS No.: 941877-38-9
M. Wt: 314.79
InChI Key: ALSQLNNFOWCHEO-VMPITWQZSA-N
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Description

(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Biochemical Analysis

Biochemical Properties

The compound (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide has been found to interact with certain biomolecules. For instance, a study reported that a benzo[d]thiazole-based fluorescent probe was developed for selectively sensing cysteine over other analytes. This suggests that this compound might have similar interactions with cysteine or other sulfur-containing biomolecules.

Cellular Effects

The aforementioned study demonstrated that a similar compound was successfully used for imaging cysteine in HepG2 cells and zebrafish, suggesting potential cellular effects of this compound.

Molecular Mechanism

Based on its structural similarity to other benzo[d]thiazole compounds, it may interact with biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide typically involves the condensation of benzo[d]thiazole derivatives with 2-chlorophenylacrylamide. The reaction is usually carried out under mild conditions, using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe for sensing cysteine.

    2,14-bis(benzo[d]thiazol-2-yl)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: A corrosion inhibitor.

Uniqueness

(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide is unique due to its specific structural features and the combination of the benzo[d]thiazole and 2-chlorophenylacrylamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-6-yl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-13-4-2-1-3-11(13)5-8-16(20)19-12-6-7-14-15(9-12)21-10-18-14/h1-10H,(H,19,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQLNNFOWCHEO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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